molecular formula C9H11BrO B078052 (2-Bromo-1-methoxyethyl)benzene CAS No. 13685-00-2

(2-Bromo-1-methoxyethyl)benzene

Cat. No.: B078052
CAS No.: 13685-00-2
M. Wt: 215.09 g/mol
InChI Key: XLUICHSZBNGJHF-UHFFFAOYSA-N
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Description

(2-Bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO It consists of a benzene ring substituted with a bromine atom and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxyethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine acting as the electrophile and the benzene ring undergoing electrophilic aromatic substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, the reaction with sodium methoxide can yield (2-methoxy-1-methoxyethyl)benzene.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: (2-Methoxy-1-methoxyethyl)benzene.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: (1-Methoxyethyl)benzene.

Scientific Research Applications

(2-Bromo-1-methoxyethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.

    Medicinal Chemistry: It may be utilized in the development of new drugs and therapeutic agents due to its potential biological activity.

    Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of (2-Bromo-1-methoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This results in the formation of a positively charged benzenonium intermediate, which subsequently undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

    (2-Bromoethyl)benzene: Similar structure but lacks the methoxy group.

    (2-Methoxyethyl)benzene: Similar structure but lacks the bromine atom.

    (2-Bromoanisole): Contains a bromine atom and a methoxy group directly attached to the benzene ring.

Uniqueness: (2-Bromo-1-methoxyethyl)benzene is unique due to the presence of both a bromine atom and a methoxyethyl group, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

(2-bromo-1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUICHSZBNGJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303439
Record name (2-Bromo-1-methoxyethyl)benzene
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13685-00-2
Record name (2-Bromo-1-methoxyethyl)benzene
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Record name (2-Bromo-1-methoxyethyl)benzene
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Record name 13685-00-2
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Record name (2-Bromo-1-methoxyethyl)benzene
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Record name (2-bromo-1-methoxyethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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